N-benzyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-benzyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide: is a complex organic compound that features a benzyl group, a piperidinylsulfonyl group, and a pyridinylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:
Formation of the Pyridinylacetamide Core: This can be achieved by reacting 2-chloronicotinic acid with benzylamine under basic conditions to form N-benzyl-2-chloronicotinamide.
Introduction of the Piperidinylsulfonyl Group: The N-benzyl-2-chloronicotinamide is then reacted with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the piperidinylsulfonyl group.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group.
Reduction: Reduction reactions can target the oxo group in the pyridinyl ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The piperidinylsulfonyl group may play a role in binding to these targets, while the pyridinylacetamide core could be involved in modulating the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[2-oxo-5-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- N-benzyl-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- N-benzyl-2-[2-oxo-5-(azepan-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
Uniqueness
N-benzyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to the presence of the piperidinylsulfonyl group, which may confer specific binding properties and biological activity. Compared to similar compounds with different sulfonyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-benzyl-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-18(20-13-16-7-3-1-4-8-16)15-21-14-17(9-10-19(21)24)27(25,26)22-11-5-2-6-12-22/h1,3-4,7-10,14H,2,5-6,11-13,15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWDOTJGHZTKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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